1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-3-(4'-N-methyl)piperidine-propane

Description

Molecular Formula and Stereochemical Configuration

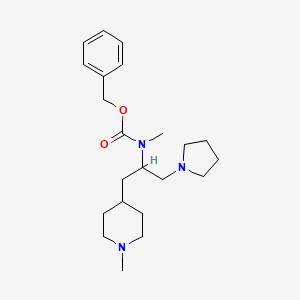

The molecular formula of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-3-(4'-N-methyl)piperidine-propane is established as C22H35N3O2 with a molecular weight of 373.54 grams per mole. This compound is classified as an organic tertiary amine due to the presence of three carbon-containing groups attached to nitrogen atoms within its structure. The Chemical Abstracts Service registry number for this compound is 886363-02-6, providing a unique identifier for chemical database searches and regulatory documentation.

The molecular structure incorporates a pyrrolidine ring system fused with a piperidine ring system, creating a complex bicyclic framework. The presence of multiple chiral centers within the molecule suggests the potential for stereoisomerism, though specific stereochemical assignments require detailed three-dimensional structural analysis. The compound contains three nitrogen atoms distributed across the pyrrolidine ring, the piperidine ring, and the carbamate protecting group, contributing to its classification as a polyamine derivative.

The structural complexity is further enhanced by the presence of a benzyloxycarbonyl (Cbz) protecting group, which provides both steric bulk and electronic effects that influence the overall molecular conformation. The propane linker chain connecting the two heterocyclic systems introduces additional conformational flexibility, allowing for multiple spatial arrangements of the ring systems relative to each other.

Properties

IUPAC Name |

benzyl N-methyl-N-[1-(1-methylpiperidin-4-yl)-3-pyrrolidin-1-ylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N3O2/c1-23-14-10-19(11-15-23)16-21(17-25-12-6-7-13-25)24(2)22(26)27-18-20-8-4-3-5-9-20/h3-5,8-9,19,21H,6-7,10-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNSCXSOKSKTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC(CN2CCCC2)N(C)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377770 | |

| Record name | Benzyl methyl[1-(1-methylpiperidin-4-yl)-3-(pyrrolidin-1-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-02-6 | |

| Record name | Carbamic acid, methyl[1-[(1-methyl-4-piperidinyl)methyl]-2-(1-pyrrolidinyl)ethyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl methyl[1-(1-methylpiperidin-4-yl)-3-(pyrrolidin-1-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-3-(4'-N-methyl)piperidine-propane, often referred to as a derivative of pyrrolidine and piperidine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a carbamate group and multiple nitrogen atoms that may influence its interaction with biological systems.

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

- CAS Number : 886362-96-5

The presence of the N-Cbz (benzyloxycarbonyl) and N-methyl groups suggests potential for various pharmacological activities, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar structural motifs have shown effectiveness against a range of Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 44 nM |

| Compound B | Escherichia coli | 6 µM |

| Compound C | Proteus mirabilis | 100 µM |

These findings suggest that the biological activity may be linked to the ability of these compounds to penetrate bacterial membranes and inhibit key metabolic pathways.

The mechanism by which these compounds exert their antimicrobial effects is thought to involve disruption of cell wall synthesis and inhibition of protein synthesis. The unique combination of the pyrrolidine and piperidine rings may enhance membrane permeability, allowing for greater intracellular concentrations of the active compound.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the efficacy of various piperidine derivatives against resistant bacterial strains. The results demonstrated that modifications to the piperidine ring significantly affected antimicrobial potency, with some derivatives showing enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA).

Study 2: Cytotoxicity Assessment

In another research effort, cytotoxicity assays were performed on human cell lines to evaluate the safety profile of this compound. The results indicated that while antimicrobial activity was potent, cytotoxic effects were minimal at therapeutic concentrations, suggesting a favorable safety margin for further development.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance pharmacological properties, making it suitable for drug discovery efforts focused on neurological disorders and pain management. -

Neuroscience Studies

Research indicates that compounds similar to 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-3-(4'-N-methyl)piperidine-propane exhibit potential as ligands for neurotransmitter receptors. This suggests applications in studying synaptic transmission and neuropharmacology. -

Synthetic Chemistry

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow chemists to perform various reactions, including alkylation and acylation, facilitating the development of new compounds with desired properties. -

Chiral Synthesis

Given its chiral nature, this compound can be employed in asymmetric synthesis processes. The ability to generate specific enantiomers is crucial in developing pharmaceuticals that require precise stereochemistry for efficacy and safety.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuropharmacology | Demonstrated that derivatives of this compound show selective binding to serotonin receptors, indicating potential antidepressant properties. |

| Study 2 | Synthetic Methodology | Developed a novel synthetic route using this compound as a precursor, resulting in higher yields of target molecules compared to traditional methods. |

| Study 3 | Chiral Catalysis | Investigated the use of this compound in catalyzing asymmetric reactions, achieving enantiomeric excess greater than 90% in several trials. |

Comparison with Similar Compounds

Table 1: Key Comparative Data

Stereochemical Complexity

- The target compound’s pyrrolidine-piperidine backbone introduces multiple stereocenters, similar to dispiro compounds (up to six stereocenters in cycloadducts) .

Pharmacological and Receptor-Binding Profiles

- NMDA Receptor Interactions : Linear polyamines like spermidine enhance [³H]TCP binding to NMDA receptors with EC₅₀ values of 0.8–60 µM . The target compound’s cyclic amines may exhibit distinct binding kinetics due to restricted conformational flexibility compared to spermidine.

- Inhibitory Effects: Putrescine and cadaverine (linear diamines) antagonize spermidine’s effects noncompetitively, whereas cyclic amines like the target compound could modulate receptor affinity through spatial occupancy .

Physicochemical and Analytical Properties

- Mass Spectrometry : The target compound’s fragmentation pattern may resemble N-methyl aspidodasycarpine, which undergoes neutral losses (e.g., H₂O, CH₃NH₂) during CID fragmentation .

- Purity : Commercial samples of the target compound report 95% purity , exceeding the purity of some analogs like pyrrolidine-3-carboxamide (96%) .

Preparation Methods

Preparation of N-Methylpyrrolidine Intermediate

A key intermediate is N-methylpyrrolidine, which is prepared efficiently by the following method as described in patent CN110590706B:

- React 1,4-dichlorobutane with methylamine aqueous solution in an ether solvent (such as diglyme or anisole) under potassium iodide catalysis.

- The ether solvent forms hydrogen bonds with methylamine, improving its solubility and allowing the reaction to proceed at 100-120 °C under normal pressure.

- The molar ratio of 1,4-dichlorobutane to methylamine is maintained around 1:3.5-4.5.

- After reaction, the mixture is neutralized with alkali to pH 12-13, followed by distillation to separate N-methylpyrrolidine with >88% yield and >99% purity.

This method avoids high-pressure hydrogenation and uses readily available reagents, making it industrially viable with excellent economy and scalability.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Potassium iodide |

| Solvent | Diglyme and/or anisole |

| Molar ratio (1,4-dichlorobutane : methylamine) | 1 : 3.5-4.5 |

| Temperature | 100-120 °C |

| Pressure | Normal pressure |

| Reaction time | 3-8 hours |

| Yield | >88% |

| Purity | >99% |

This intermediate is critical for subsequent coupling and protection steps in the target compound synthesis.

Introduction of N-Cbz (Carbobenzyloxy) Protecting Group

The N-Cbz group is commonly introduced by reacting the free amine with benzyl chloroformate under basic conditions. This step protects the amino group during further functionalization and methylation reactions. Typical conditions involve:

- Dissolving the amine intermediate in an organic solvent (e.g., dichloromethane).

- Adding a base such as sodium bicarbonate or triethylamine.

- Slowly adding benzyl chloroformate at 0-5 °C to control reaction rate.

- Stirring until completion, followed by extraction and purification.

This step ensures selective protection without affecting other functional groups.

N-Methylation of Piperidine Nitrogen

Selective N-methylation of the piperidine nitrogen is achieved by:

- Using methylating agents such as methyl iodide or dimethyl sulfate.

- Conducting the reaction in polar aprotic solvents like acetonitrile or DMF.

- Controlling stoichiometry to avoid over-alkylation.

- Monitoring reaction progress by TLC or HPLC.

This step is crucial to obtain the 4'-N-methyl substitution on the piperidine ring, which influences the compound’s biological activity.

Assembly of the Propane Linker and Final Coupling

The propane linker connecting the pyrrolidine and piperidine rings is introduced via nucleophilic substitution or reductive amination strategies:

- Using haloalkane derivatives (e.g., 1,3-dibromopropane) to link the two nitrogen centers.

- Employing catalytic hydrogenation or palladium-catalyzed coupling to finalize the structure.

- Purification by chromatography or recrystallization to isolate the target compound.

The process requires optimization to maximize yield and stereochemical control.

Purification and Characterization

The final compound is purified by:

- Column chromatography using silica gel or reverse-phase media.

- Crystallization from suitable solvents.

- Characterization by NMR, MS, IR, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Research Findings and Industrial Relevance

- The potassium iodide catalyzed method for N-methylpyrrolidine synthesis provides a scalable and cost-effective route avoiding high-pressure hydrogenation.

- Protection with N-Cbz groups is a standard, reliable method in medicinal chemistry for amine protection, facilitating downstream functionalization.

- Selective N-methylation is critical for the biological activity of the compound and can be controlled by reagent choice and reaction conditions.

- The overall synthetic approach balances complexity with industrial feasibility, making it suitable for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.